

Technical Support Center: The Imiquimod (IMQ)-Induced Psoriasis Model

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Compound of Interest

Compound Name: *Imiquimod*

Cat. No.: *B1671794*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with the **Imiquimod (IMQ)**-induced psoriasis model.

Troubleshooting Guide

Question: Why am I observing high variability in the psoriasis-like phenotype between my experimental mice?

Answer: High variability is a common issue in the IMQ model and can be attributed to several factors. These include intrinsic biological differences and subtle variations in experimental procedures. Key factors that can influence the model's reproducibility include the brand of IMQ cream used, the strain and sex of the mice, and environmental factors such as stress.^{[1][2][3]} To mitigate this, ensure consistency in your supplier of IMQ cream, use mice of the same strain and sex from a reliable vendor, and maintain a low-stress environment for the animals.

Question: The severity of the psoriasis-like skin inflammation is milder than expected. What are the potential causes?

Answer: A milder than expected phenotype can result from several factors. Different commercial brands of 5% **imiquimod** cream can lead to variations in the severity of inflammation. For instance, studies have shown that some generic formulations may induce a milder form of psoriasis compared to the original Aldara™ cream.^[1] Additionally, the dose and application method are critical. Insufficient amounts of cream or improper application

techniques can reduce the effective dose delivered to the skin. The duration of IMQ application is also a key determinant of disease severity, with peak inflammation often observed around day 6 of treatment.[4]

Question: My mice are experiencing excessive weight loss and systemic inflammation. How can I reduce these systemic effects?

Answer: Systemic effects like weight loss and splenomegaly are known limitations of the standard IMQ model, partly due to the mice ingesting the cream through grooming. To minimize these effects, a modified protocol can be adopted where a smaller amount of IMQ cream (e.g., 25 mg) is applied using a Finn chamber. This method localizes the application and reduces the chances of ingestion, thereby lessening the systemic inflammatory response while still inducing the desired skin reaction. Providing subcutaneous fluids can also help mitigate dehydration.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated in the IMQ-induced psoriasis model?

A1: The IMQ-induced psoriasis model is predominantly driven by the IL-23/IL-17 signaling axis. **Imiquimod**, as a Toll-like receptor 7 and 8 (TLR7/8) agonist, stimulates dendritic cells and macrophages to produce cytokines like IL-23. IL-23 then promotes the expansion and activation of IL-17-producing cells, including Th17 cells and $\gamma\delta$ T cells, which are crucial for the development of the psoriasis-like phenotype.

Q2: Which mouse strains are most suitable for this model?

A2: While several mouse strains have been used, BALB/c and C57BL/6 are the most common. Some studies suggest that BALB/c mice may develop a more optimal psoriasis-like phenotype, particularly when co-treated with acetic acid. However, the original protocol was established using both strains, and both are considered suitable. Consistency in the choice of strain is crucial for reproducible results.

Q3: What are the typical dosages and treatment durations?

A3: The original and most widely used protocol involves the daily topical application of 62.5 mg of 5% IMQ cream (equivalent to 3.125 mg of active ingredient) on the shaved back and/or ear of the mouse for 5 to 6 consecutive days. Shorter durations may not induce a robust

phenotype, while longer applications do not necessarily increase the severity of skin lesions and may lead to increased systemic side effects.

Q4: How should I score the severity of the skin inflammation?

A4: The severity of the psoriatic inflammation is typically assessed using a modified Psoriasis Area and Severity Index (PASI) score. This involves daily scoring of erythema (redness), scaling, and induration (thickness) on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The individual scores are then summed to obtain a cumulative score (ranging from 0 to 12).

Q5: What are the key histological features of the IMQ-induced psoriasis model?

A5: The main histopathological characteristics of IMQ-treated skin closely resemble human psoriasis and include acanthosis (epidermal thickening), parakeratosis (retention of nuclei in the stratum corneum), and infiltration of immune cells, such as neutrophils and CD4+ T cells, into the dermis and epidermis. Munro's microabscesses, which are collections of neutrophils in the stratum corneum, can also be observed.

Data Presentation

Table 1: Comparison of Psoriasis Severity with Different **Imiquimod** Cream Brands

Imiquimod Brand	Modified PASI Score (Mean \pm SD)	Epidermal Thickness (μ m, Mean \pm SD)	Reference
Aldara™	9.81 \pm 0.84	85.62 \pm 17.55	
Likejje	3.25 \pm 1.56	49.79 \pm 14.16	

Table 2: Effect of **Imiquimod** Protocol on Systemic Inflammation

Protocol	Daily IMQ Dose	Application Method	Body Weight Change (%)	Spleen Weight (mg)	Reference
Original Protocol (OP)	62.5 mg	Direct Smearing	Significant Decrease	Significantly Increased	
Modified Protocol (MP)	25 mg	Finn Chamber	No Significant Change	No Significant Change	

Experimental Protocols

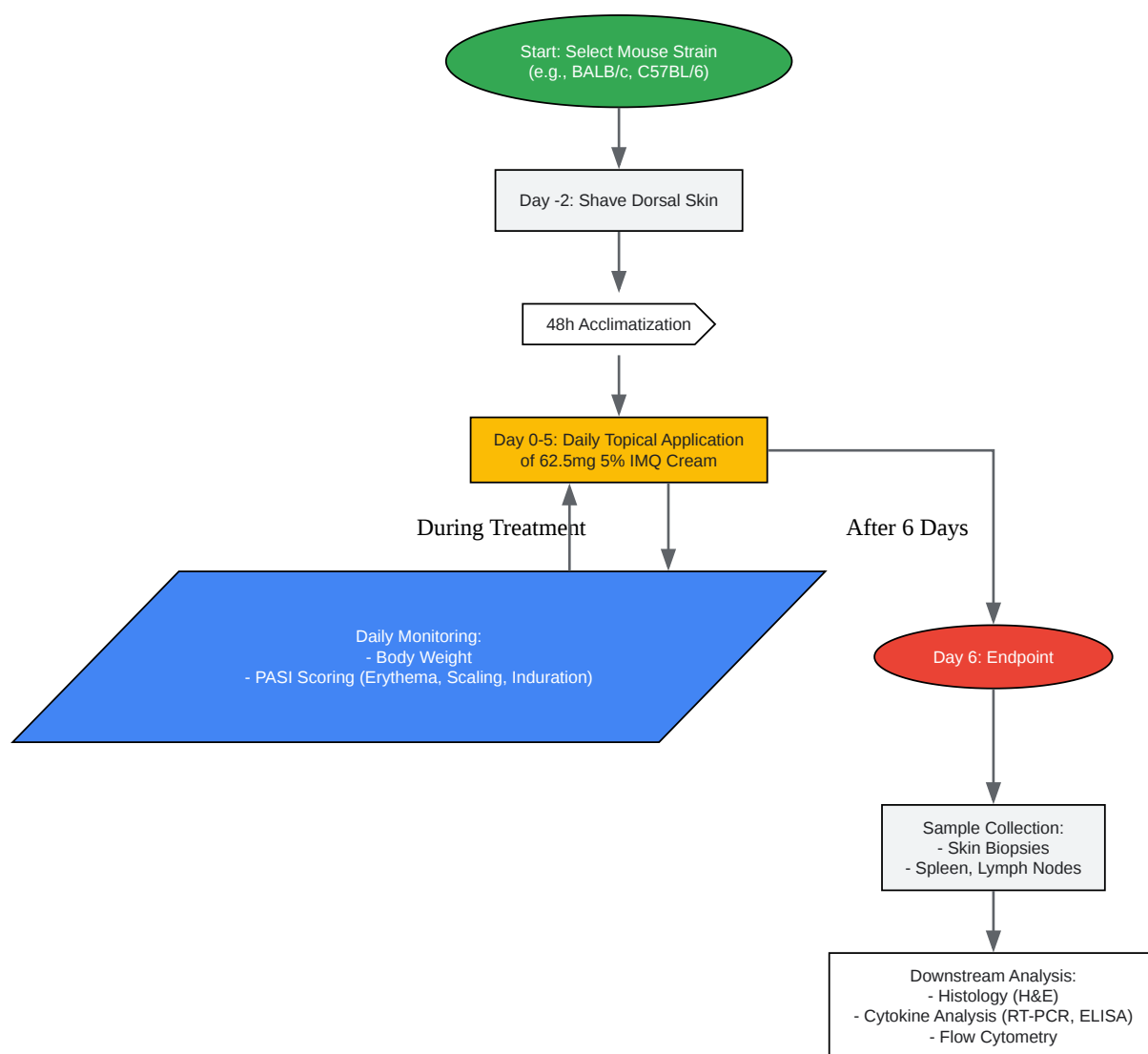
Standard **Imiquimod**-Induced Psoriasis Protocol

This protocol is based on the original method described by van der Fits et al. (2009).

- **Animal Preparation:** Use 8-10 week old male BALB/c or C57BL/6 mice. Shave the dorsal skin of the mice over an area of approximately 2x2 cm. Allow the mice to recover for 48 hours before the first application.
- **Imiquimod Application:** On day 0, apply 62.5 mg of 5% **Imiquimod** cream (e.g., Aldara™) topically to the shaved dorsal skin.
- **Daily Treatment and Monitoring:** Repeat the IMQ application daily for 5 to 6 consecutive days. Monitor the mice daily for clinical signs of psoriasis and record their body weight.
- **Severity Scoring:** Score the severity of erythema, scaling, and induration daily using the modified PASI scoring system (as described in FAQ 4).
- **Sample Collection:** On the final day of the experiment, euthanize the mice and collect skin biopsies for histological analysis and cytokine measurements. Spleen and lymph nodes can also be collected to assess systemic inflammation.

Mandatory Visualizations





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